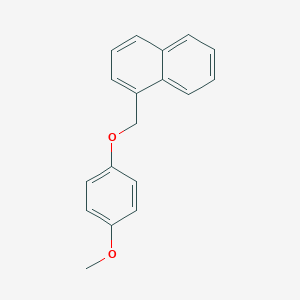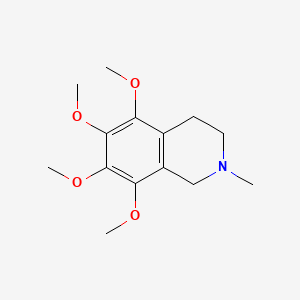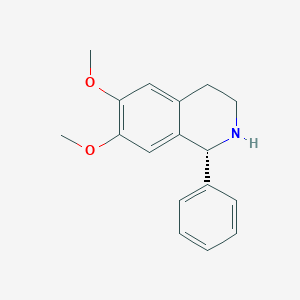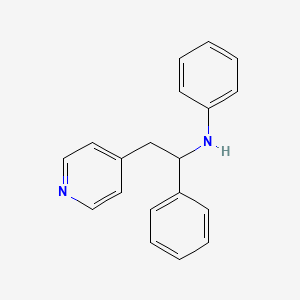
5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-(2-aminophenyl)quinoline-5,8-dione is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a quinoline ring substituted with amino groups at the 6 and 2 positions and a dione group at the 5 and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by oxidation and amination steps. For example, the reaction of 2-nitroaniline with 2-aminobenzaldehyde under acidic conditions can yield the quinoline intermediate, which is then oxidized to form the quinoline-5,8-dione structure. Subsequent reduction and amination steps introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-2-(2-aminophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The dione groups can be further oxidized to form quinone derivatives.
Reduction: The dione groups can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-amino-2-(2-aminophenyl)quinoline-5,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-amino-2-(2-aminophenyl)quinoline-5,8-dione can be compared with other quinoline derivatives such as:
6-chloro-7-(2-diethylamino)vinylquinoline-5,8-dione: Known for its anticancer activity.
8-aminoquinoline: Used as an antimalarial agent.
2-amino-3-chloroquinoline: Investigated for its antimicrobial properties.
The uniqueness of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
61471-67-8 |
|---|---|
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
6-amino-2-(2-aminophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H11N3O2/c16-10-4-2-1-3-8(10)12-6-5-9-14(18-12)13(19)7-11(17)15(9)20/h1-7H,16-17H2 |
InChI-Schlüssel |
VNMPKZGKNKJLTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
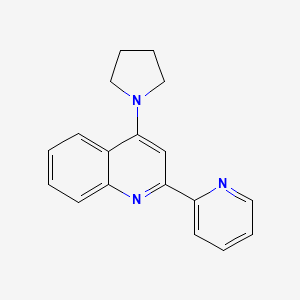
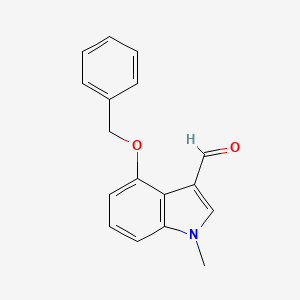
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)


